Janelia Fluor 585, SE
Overview
Description
Janelia Fluor 585, SE is a useful research compound. Its molecular formula is C34H27F4N3O6 and its molecular weight is 649.6. The purity is usually 95%.
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Mechanism of Action
Target of Action
Janelia Fluor® 585, SE is a fluorogenic fluorescent dye . It is supplied with an NHS ester reactive group for the labeling of primary amines . This makes it suitable for live cell imaging .
Mode of Action
The dye interacts with its targets (primary amines) through the NHS ester reactive group . This interaction allows the dye to bind to the target, enabling the visualization of the target under a microscope .
Biochemical Pathways
Janelia Fluor® 585, SE does not directly affect any biochemical pathways. Instead, it is used as a tool to visualize and study various biochemical pathways. By labeling primary amines, it can be used to track the movement and interactions of these molecules within a cell .
Pharmacokinetics
It is known to be cell permeable , which allows it to enter cells and interact with its targets.
Result of Action
The primary result of Janelia Fluor® 585, SE’s action is the visualization of primary amines in live cell imaging . This allows researchers to track these molecules and study their roles in various cellular processes .
Action Environment
The action of Janelia Fluor® 585, SE can be influenced by various environmental factors. For instance, the fluorescence of the dye can be affected by the pH and temperature of the environment . Additionally, the presence of other fluorescent molecules can also influence the effectiveness of the dye .
Biochemical Analysis
Biochemical Properties
Janelia Fluor 585, SE plays a significant role in biochemical reactions. It is used in confocal microscopy, two-photon excitation fluorescence microscopy, and super-resolution microscopy (SRM) techniques including dSTORM . The NHS ester of this compound can be converted to relevant substrate for use in self-labeling tag systems, such as HaloTag® and SNAP-tag® .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It is cell permeable, making it suitable for live cell imaging . It exhibits low non-specific background staining, which is beneficial for clear and precise imaging .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its interaction with primary amines . The NHS ester reactive group of this compound can bind to primary amines, enabling the labeling of these groups .
Properties
IUPAC Name |
2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)-10,10-dimethylanthracen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H27F4N3O6/c1-32(2)25-12-19(39-14-33(35,36)15-39)4-7-22(25)29(23-8-5-20(13-26(23)32)40-16-34(37,38)17-40)24-11-18(3-6-21(24)30(44)45)31(46)47-41-27(42)9-10-28(41)43/h3-8,11-13H,9-10,14-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNMIANIZWSVQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC(=[N+]3CC(C3)(F)F)C=CC2=C(C4=C1C=C(C=C4)N5CC(C5)(F)F)C6=C(C=CC(=C6)C(=O)ON7C(=O)CCC7=O)C(=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H27F4N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901099029 | |
Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
649.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1811539-88-4 | |
Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1811539-88-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azetidinium, 1-[10-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]-7-(3,3-difluoro-1-azetidinyl)-9,9-dimethyl-2(9H)-anthracenylidene]-3,3-difluoro-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901099029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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